N-(4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and a pyridine moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting α-haloketones with thiourea under basic conditions.
Attachment of the Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction involving pyridine-4-methylamine.
Formation of the Furan Ring: The furan ring is often synthesized via a Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling Reactions: The final step involves coupling the thiazole and furan rings through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and furan rings.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazole or furan derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes.
Antimicrobial Activity: Exhibits activity against various microbial strains.
Medicine
Drug Development: Potential candidate for developing new therapeutic agents.
Diagnostics: Used in the development of diagnostic assays.
Industry
Agriculture: Used in the formulation of pesticides.
Pharmaceuticals: Incorporated into drug formulations for enhanced efficacy.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The thiazole and pyridine rings facilitate binding to active sites, while the furan ring enhances the compound’s stability and bioavailability. The pathways involved often include inhibition of enzyme activity or modulation of receptor functions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3-oxo-3-((pyridin-3-ylmethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide
- N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide
Uniqueness
N-(4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[4-[3-oxo-3-(pyridin-4-ylmethylamino)propyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-15(19-10-12-5-7-18-8-6-12)4-3-13-11-25-17(20-13)21-16(23)14-2-1-9-24-14/h1-2,5-9,11H,3-4,10H2,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUZBPKJOHAEOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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